![molecular formula C16H17ClN2O4 B11829461 2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid](/img/structure/B11829461.png)

2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

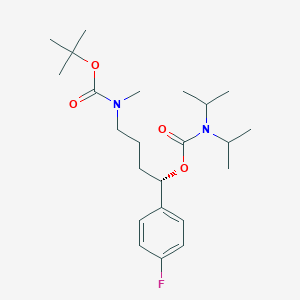

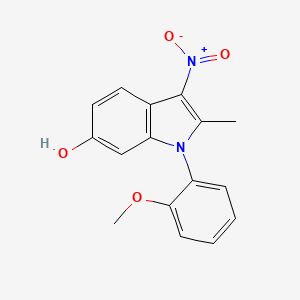

2-(tert-Butoxycarbonyl)-8-chlor-2,3-dihydro-1H-pyrrolo[3,2,1-ij]chinazolin-7-carbonsäure ist eine komplexe organische Verbindung, die eine tert-Butoxycarbonyl (Boc)-Schutzgruppe, ein Chloratom und einen Pyrrolochinazolin-Kern aufweist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(tert-Butoxycarbonyl)-8-chlor-2,3-dihydro-1H-pyrrolo[3,2,1-ij]chinazolin-7-carbonsäure umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein üblicher Ansatz beinhaltet die Bildung des Pyrrolochinazolin-Kerns durch eine Reihe von Cyclisierungsreaktionen. Die tert-Butoxycarbonylgruppe wird unter Verwendung von Di-tert-butyl-dicarbonat (Boc2O) in Gegenwart einer Base wie Natriumhydroxid oder 4-Dimethylaminopyridin (DMAP) in Acetonitril eingeführt .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die allgemeinen Prinzipien der großtechnischen organischen Synthese, wie die Optimierung der Reaktionsbedingungen, die Verwendung effizienter Katalysatoren und Reinigungsverfahren, wären auf ihre Produktion anwendbar.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(tert-Butoxycarbonyl)-8-chlor-2,3-dihydro-1H-pyrrolo[3,2,1-ij]chinazolin-7-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Chloratom kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Entschützungsreaktionen: Die tert-Butoxycarbonylgruppe kann unter Verwendung starker Säuren wie Trifluoressigsäure oder Salzsäure in Methanol entfernt werden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nucleophile wie Amine oder Thiole.

Entschützungsreaktionen: Reagenzien wie Trifluoressigsäure in Dichlormethan oder Salzsäure in Methanol werden häufig verwendet.

Hauptprodukte, die gebildet werden

Substitutionsreaktionen: Produkte hängen vom verwendeten Nucleophil ab; beispielsweise würde die Substitution mit einem Amin ein Amin-Derivat ergeben.

Entschützungsreaktionen: Die Entfernung der Boc-Gruppe ergibt das freie Amin.

Wissenschaftliche Forschungsanwendungen

2-(tert-Butoxycarbonyl)-8-chlor-2,3-dihydro-1H-pyrrolo[3,2,1-ij]chinazolin-7-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.

Medizin: Wird auf sein Potenzial als Pharmakophor im Wirkstoffdesign untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-(tert-Butoxycarbonyl)-8-chlor-2,3-dihydro-1H-pyrrolo[3,2,1-ij]chinazolin-7-carbonsäure hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie kann es wirken, indem es an bestimmte molekulare Zielstrukturen wie Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Die Boc-Gruppe dient als Schutzgruppe und verhindert unerwünschte Reaktionen während der Synthese .

Wirkmechanismus

The mechanism of action of 2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-Boc-indolin-7-carbonsäure: Eine weitere Boc-geschützte Verbindung, die in der organischen Synthese verwendet wird.

N-Boc-pyrrolidin-3-carbonsäure: Ähnlich in der Struktur und für ähnliche Zwecke verwendet.

Einzigartigkeit

2-(tert-Butoxycarbonyl)-8-chlor-2,3-dihydro-1H-pyrrolo[3,2,1-ij]chinazolin-7-carbonsäure ist einzigartig aufgrund seiner Kombination aus einem Boc-geschützten Amin, einem Chloratom und einem Pyrrolochinazolin-Kern. Diese Kombination von Merkmalen macht es zu einem vielseitigen Zwischenprodukt in der organischen Synthese und zu einer wertvollen Verbindung in der pharmazeutischen Chemie.

Eigenschaften

Molekularformel |

C16H17ClN2O4 |

|---|---|

Molekulargewicht |

336.77 g/mol |

IUPAC-Name |

6-chloro-10-[(2-methylpropan-2-yl)oxycarbonyl]-1,10-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-5-carboxylic acid |

InChI |

InChI=1S/C16H17ClN2O4/c1-16(2,3)23-15(22)19-7-9-6-11(17)12(14(20)21)10-4-5-18(8-19)13(9)10/h4-6H,7-8H2,1-3H3,(H,20,21) |

InChI-Schlüssel |

RLMYRHPQFPQSQF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CC2=CC(=C(C3=C2N(C1)C=C3)C(=O)O)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-7,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane]-3,5'(6H)-dione](/img/structure/B11829394.png)

![ethyl (2E)-3-{6-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11829395.png)

![tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B11829434.png)

![2-((8S,9R,10S,13R,14S,16R,17R)-9-Fluoro-17-hydroxy-13-(iodomethyl)-10,16-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B11829452.png)